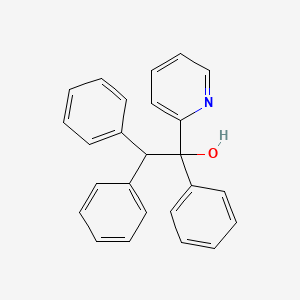![molecular formula C12H18O3 B13944744 [2-(2-Ethoxyethoxy)ethoxy]benzene CAS No. 64057-86-9](/img/structure/B13944744.png)
[2-(2-Ethoxyethoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Ethoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C12H18O3. It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the production of paints, coatings, and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Ethoxyethoxy)ethoxy]benzene typically involves the reaction of benzene with ethylene oxide and ethanol. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions usually involve the use of a strong base such as sodium hydride (NaH) to generate the alkoxide ion from the alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced by the ethoxylation of ethanol. This process involves the reaction of ethanol with ethylene oxide in the presence of a catalyst, typically a strong acid or base . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
[2-(2-Ethoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
科学的研究の応用
[2-(2-Ethoxyethoxy)ethoxy]benzene has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a medium for biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of paints, coatings, and other chemical products
作用機序
The mechanism of action of [2-(2-Ethoxyethoxy)ethoxy]benzene involves its ability to interact with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of different chemical species. It can also participate in chemical reactions, forming intermediates and products that influence the overall reaction pathway .
類似化合物との比較
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: Similar in structure but contains an additional hydroxyl group.
Ethoxybenzene: Lacks the ethoxyethoxy groups, making it less soluble in polar solvents
Uniqueness
[2-(2-Ethoxyethoxy)ethoxy]benzene is unique due to its combination of ethoxyethoxy groups and a benzene ring, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, distinguishing it from other similar compounds .
特性
CAS番号 |
64057-86-9 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
2-(2-ethoxyethoxy)ethoxybenzene |
InChI |
InChI=1S/C12H18O3/c1-2-13-8-9-14-10-11-15-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |
InChIキー |
VOLUQLBPFZVGEH-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[6-(hydroxymethyl)-3-pyridinyl]Cyclopropanecarbonitrile](/img/structure/B13944670.png)
![6-Methyl-4-oxo-4H-furo[3,2-c]pyran-3-carbonyl chloride](/img/structure/B13944671.png)

![1-Bromopyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13944701.png)



![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)



